molecular formula C11H14ClNO B068978 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone CAS No. 164788-92-5

1-(2-Amino-5-propylphenyl)-2-chloro-ethanone

Cat. No. B068978
CAS RN: 164788-92-5
M. Wt: 211.69 g/mol
InChI Key: DABCBDWHSSYTSU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, commonly known as APEC, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience research. APEC is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.

Mechanism of Action

APEC works by selectively inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, APEC increases the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Biochemical and Physiological Effects:
APEC has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. APEC has also been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APEC in lab experiments is its selectivity for 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which allows researchers to study the specific effects of inhibiting this enzyme. APEC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using APEC in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are many potential future directions for research on APEC, including its use as a potential treatment for Parkinson's disease and other neurological disorders. APEC may also have applications in the field of cognitive enhancement and neuroprotection. Further studies are needed to fully understand the biochemical and physiological effects of APEC and its potential therapeutic applications.

Synthesis Methods

APEC can be synthesized using a variety of methods, including the reaction of 2-amino-5-propylphenol with ethyl chloroacetate, followed by reduction with sodium borohydride and chlorination with thionyl chloride. Another method involves the reaction of 2-amino-5-propylphenol with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and chlorination with thionyl chloride.

Scientific Research Applications

APEC has been used extensively in scientific research to study the role of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone in the brain and its potential implications for the treatment of neurological disorders such as Parkinson's disease. APEC has been shown to increase dopamine levels in the brain by inhibiting the breakdown of dopamine by 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the degradation of dopamine. APEC has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.

properties

CAS RN

164788-92-5

Product Name

1-(2-Amino-5-propylphenyl)-2-chloro-ethanone

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-amino-5-propylphenyl)-2-chloroethanone

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-4-5-10(13)9(6-8)11(14)7-12/h4-6H,2-3,7,13H2,1H3

InChI Key

DABCBDWHSSYTSU-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)N)C(=O)CCl

Canonical SMILES

CCCC1=CC(=C(C=C1)N)C(=O)CCl

synonyms

Ethanone, 1-(2-amino-5-propylphenyl)-2-chloro- (9CI)

Origin of Product

United States

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